molecular formula C5H6Na2O5 B13427761 Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5

Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5

Cat. No.: B13427761
M. Wt: 197.04 g/mol
InChI Key: DZHFTEDSQFPDPP-LADJETRWSA-L
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Description

Sodium 2-hydroxypentanedioate-1,2,3,4,5-¹³C₅ (CAS: 1648909-80-1) is a stable isotope-labeled compound in which all five carbon atoms in the pentanedioate backbone are replaced with carbon-13 (¹³C). Its molecular formula is ¹³C₅H₆Na₂O₅, with a molecular weight of 197.04 g/mol . This compound is the disodium salt of (S)-2-hydroxypentanedioic acid (also known as L-α-hydroxyglutaric acid), featuring a hydroxyl group at the second carbon position and two carboxylate groups. It is synthesized for specialized applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic pathway tracing, and studies of enzymatic activity, particularly in disorders like schizophrenia and cancer .

The ¹³C labeling enhances sensitivity and resolution in NMR analyses, enabling precise tracking of metabolic fluxes and molecular interactions. The compound is provided at >95% purity (HPLC) and stored at +4°C to maintain stability .

Properties

Molecular Formula

C5H6Na2O5

Molecular Weight

197.04 g/mol

IUPAC Name

disodium;2-hydroxy(1,2,3,4,5-13C5)pentanedioate

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1;;

InChI Key

DZHFTEDSQFPDPP-LADJETRWSA-L

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound is rooted in the construction of the pentanedioic acid backbone with precise incorporation of the 13C isotopes at specific carbon positions, followed by conversion to the disodium salt form. The key steps include:

  • Preparation of isotopically labeled precursors, such as 13C-labeled benzyl acrylate and nitromethane derivatives.
  • Formation of the labeled intermediate via oxidation-Stetter reactions.
  • Esterification and subsequent hydrolysis to generate the free acid.
  • Final neutralization to obtain the disodium salt.

This approach ensures the high isotopic purity and chemical integrity necessary for downstream applications like hyperpolarized magnetic resonance spectroscopy (HP-13C-MRS).

Detailed Synthetic Route

Step 1: Synthesis of 13C-Labeled Precursors

The initial phase involves synthesizing 13C-enriched substrates:

  • 13C-Benzyl Acrylate : Prepared via standard esterification methods, using 13C-labeled benzyl alcohol and acrylic acid derivatives.
  • 13C-Nitromethane : Synthesized through nitration of 13C-labeled methyl compounds, ensuring high enrichment levels.

Step 2: One-Pot Oxidation-Stetter Reaction

The core of the synthesis employs an optimized one-pot oxidation-Stetter reaction:

Benzyl acrylate-1-13C + 2-Bromo-1-morpholinoethan-1-one-13C → Benzyl 5-morpholino-4,5-dioxopentanoate-1-13C-13C

This reaction forms the pentanedioate backbone with the desired isotope placement. The process is fine-tuned to minimize side reactions and maximize yield, with reported yields of approximately 88% over three steps.

Step 3: Ester Hydrolysis and Purification

The ester intermediates are hydrolyzed under basic conditions to yield free 13C-labeled pentanedioic acid:

Benzyl 5-morpholino-4,5-dioxopentanoate-1-13C-13C → 13C-Pentanedioic acid

This step involves treatment with aqueous base, followed by purification via crystallization or chromatography to isolate high-purity acid.

Step 4: Neutralization to Disodium Salt

The free acid is neutralized with sodium hydroxide to produce the target disodium salt:

13C-Pentanedioic acid + 2 NaOH → Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 + H2O

This final step ensures the compound’s stability and solubility for biological and spectroscopic applications.

Analytical Validation and Characterization

The synthesized compound’s identity and isotopic enrichment are confirmed via:

  • NMR Spectroscopy : 13C NMR spectra show characteristic peaks at 182 ppm (C1) and 208 ppm (C2), confirming isotope incorporation.
  • Mass Spectrometry : High-resolution MS verifies the molecular weight (~197.04 g/mol) and isotopic purity.
  • Chromatography : Purity assessments via HPLC or LC-MS ensure absence of contaminants.

Data Tables and In-Depth Findings

Step Reagents Conditions Yield Purpose
1 13C-Benzyl alcohol, acrylic acid Esterification, reflux High Prepare labeled precursor
2 13C-Nitromethane, oxidants Oxidation-Stetter reaction 88% over 3 steps Form pentanedioate backbone
3 Aqueous base Hydrolysis - Convert esters to acids
4 NaOH Neutralization Quantitative Generate disodium salt

Note: The entire process emphasizes isotope integrity, with yields optimized for scalability and reproducibility.

Chemical Reactions Analysis

Isotopic Tracing in Metabolic Flux Analysis

This compound serves as a carbon-13 tracer in mitochondrial redox metabolism. Key findings include:

Glutamine-to-Proline Conversion

  • In IDH1-mutated glioma cells, 13C5-labeled glutamine undergoes enzymatic conversion to 13C5-proline via PYCR1, demonstrating enhanced proline synthesis rates compared to wild-type cells .

  • Isotopomer Distribution :

    IsotopomerIDH1 WT Cells (%)IDH1 Mutant Cells (%)
    13C- -glutamate22.1 ± 1.821.9 ± 2.1
    13C- -glutamate18.4 ± 1.517.9 ± 1.7
    Data show unchanged glutamate synthesis but elevated proline export in mutants .

Calcineurin Inhibition

  • D-2-hydroxyglutarate (D2HG), structurally related to Sodium 2-hydroxypentanedioate-13C5, stereoselectively inhibits calcineurin phosphatase:

    ParameterD2HGL2HG
    K_D (nM) 48.2 ± 3.1>1,000
    k_on (M⁻¹s⁻¹) 1.2 × 10³Not detectable
    k_off (s⁻¹) 5.8 × 10⁻³Not applicable
    D2HG binds calcineurin with high affinity, preventing NF-AT dephosphorylation and IL-2 transcription .

Competitive Inhibition of α-Ketoglutarate-Dependent Enzymes

  • The compound competes with α-ketoglutarate in enzymatic assays, altering activity of:

    • Prolyl hydroxylases (PHDs)

    • Histone demethylases (KDMs)

    • TET DNA dioxygenases
      Apparent inhibition constants (K_i) range from 10–50 μM, depending on enzyme specificity .

NADH/NAD+ Shuttling

  • The compound facilitates redox coupling between cytosolic and mitochondrial compartments via proline synthesis:

    GlutamateP5C reductaseProline+NAD+\text{Glutamate} \xrightarrow{\text{P5C reductase}} \text{Proline} + \text{NAD}^+

    Increased extracellular 13C5-proline (1.8 μM in mutants vs. 0.6 μM in WT) confirms redox-driven export .

Electron Transport Chain Bypass

  • Proline synthesis serves as an NADH oxidation mechanism independent of oxidative phosphorylation:

    MetricIDH1 WT CellsIDH1 Mutant Cells
    NADH/NAD+ Ratio 0.12 ± 0.030.08 ± 0.02
    ATP Production 18.3 nM/min15.1 nM/min
    Reduced ATP synthesis aligns with enhanced proline-mediated NADH clearance .

pH-Dependent Degradation

  • The compound exhibits stability between pH 6–8 but undergoes decarboxylation under acidic conditions (pH < 4):

    C5H613C5Na2O5H+C4H513C4Na2O4+CO2\text{C}_5\text{H}_6^{13}\text{C}_5\text{Na}_2\text{O}_5 \xrightarrow{\text{H}^+} \text{C}_4\text{H}_5^{13}\text{C}_4\text{Na}_2\text{O}_4 + \text{CO}_2

    Degradation half-life: 72 hours at pH 3 vs. >30 days at pH 7 .

Metal Chelation

  • Forms coordination complexes with divalent cations (e.g., Mg²⁺, Ca²⁺):

    Metal IonLog Stability Constant (log β)
    Mg²⁺2.8 ± 0.2
    Ca²⁺1.9 ± 0.3
    Chelation modulates bioavailability in cell culture media .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Source
Sodium 2-hydroxypentanedioate-¹³C₅ (S-enantiomer) ¹³C₅H₆Na₂O₅ 197.04 All carbons ¹³C-labeled; S-configuration at C2 NMR, metabolic studies, enzyme assays
(2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ ¹³C₅H₆Na₂O₅ 197.04 R-enantiomer at C2; identical isotopic labeling Cancer research, metabolic disorders
Unlabeled Sodium 2-hydroxyglutarate C₅H₆Na₂O₅ 190.08 Natural carbon isotopes; S- or R-configuration General biochemistry, buffer systems N/A
Sodium 1-Heptanesulfonate (USP standard) C₇H₁₅NaO₃S 202.25 Sulfonate group; no hydroxyl or carboxylate Chromatography, reagent standards

Key Differences:

  • Stereochemistry : The S- and R-enantiomers of 2-hydroxyglutarate exhibit distinct biological activities. The S-form (L-2-hydroxyglutarate) is linked to mitochondrial dysfunction and metabolic diseases, while the R-form (D-2-hydroxyglutarate) is associated with oncogenic mutations in isocitrate dehydrogenase (IDH) .
  • Isotopic Labeling : The ¹³C₅ labeling in Sodium 2-hydroxypentanedioate-¹³C₅ enables precise detection in mass spectrometry and NMR, unlike unlabeled variants, which lack isotopic tracing capability .
  • Functional Groups : Unlike sulfonates (e.g., Sodium 1-Heptanesulfonate), hydroxyglutarates contain hydroxyl and carboxylate groups, making them relevant to Krebs cycle intermediates and epigenetic regulation .

Physicochemical Properties

  • Solubility : Both enantiomers of sodium 2-hydroxyglutarate are highly water-soluble due to their ionic nature, similar to other sodium carboxylates.
  • Stability : The ¹³C-labeled compound requires storage at +4°C to prevent isotopic exchange or degradation, whereas unlabeled variants are more stable under ambient conditions .

Research Findings and Clinical Relevance

  • Cancer Metabolism : Studies using the R-enantiomer-¹³C₅ have revealed elevated D-2-hydroxyglutarate levels in IDH-mutant cancers, driving DNA hypermethylation and tumorigenesis .
  • Neurological Disorders : The S-enantiomer-¹³C₅ has been employed to trace aberrant glutamate metabolism in schizophrenia models, highlighting mitochondrial defects .

Biological Activity

Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5, commonly referred to as 2-hydroxyglutarate (2HG) labeled with carbon-13 isotopes, is a compound of significant interest in metabolic studies and cancer research. The biological activity of this compound is closely linked to its role as an oncometabolite and its effects on cellular metabolism and signaling pathways. This article delves into the biological activity of this compound through various studies and findings.

Metabolic Role of 2-Hydroxyglutarate

2HG is produced from α-ketoglutarate by the action of mutant isocitrate dehydrogenases (IDH), which are commonly associated with various cancers. The accumulation of 2HG has been shown to disrupt normal cellular functions by inhibiting α-ketoglutarate-dependent dioxygenases, leading to altered epigenetic regulation and promoting oncogenesis.

Key Findings:

  • Inhibition of Cell Proliferation : Studies indicate that high levels of 2HG can inhibit cell proliferation by affecting the hypoxia-inducible factor (HIF) pathway. Specifically, it was observed that 2HG can stabilize HIF-1α, which in turn regulates genes involved in metabolism and cell growth under hypoxic conditions .
  • Metabolic Reprogramming : 2HG influences metabolic pathways by promoting a shift from oxidative phosphorylation to aerobic glycolysis. This metabolic reprogramming is crucial for cancer cells to meet their energy demands and support rapid growth .

Table 1: Summary of Key Research Findings

StudyFocusKey Results
Fernandez-Galan et al. (2018)Metabolic profiling of serumDemonstrated the stability and recovery rates of 2HG in serum samples, indicating its potential as a biomarker for certain cancers .
Chaneton et al. (2015)BRAF mutant melanomaShowed that resistance to BRAF inhibitors correlates with increased dependence on glutamine metabolism influenced by 2HG levels .
IDH Mutations and HIF Regulation (2023)Bladder cancer metabolismFound that IDH mutations lead to increased production of 2HG, which stabilizes HIF-1α and alters metabolic pathways contributing to chemoresistance .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dioxygenases : 2HG acts as a competitive inhibitor for α-ketoglutarate-dependent enzymes. This inhibition affects histone demethylases and DNA hydroxylases, leading to changes in gene expression profiles associated with tumorigenesis .
  • Epigenetic Modifications : The presence of elevated levels of 2HG has been linked to specific epigenetic changes that promote oncogenic pathways while suppressing tumor suppressor genes .
  • Impact on Immune Response : Recent studies suggest that 2HG can modulate immune responses within the tumor microenvironment by affecting macrophage polarization and T-cell function .

Q & A

Basic Research Questions

Q. How is Sodium 2-hydroxypentanedioate-1,2,3,4,5-¹³C5 synthesized, and what steps ensure isotopic purity?

  • Methodological Answer : The synthesis involves multi-step isotopic labeling. For ¹³C5 incorporation, precursor molecules like L-α-hydroxyglutaric acid-¹³C5 are reacted with sodium salts under controlled pH (e.g., using sodium hydroxide solutions ). Isotopic purity (>98%) is ensured via repeated recrystallization in deuterated solvents (e.g., D2O) and validated by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ¹³C enrichment at positions 1–5 .

Q. What analytical techniques are critical for verifying the structural integrity and isotopic labeling of this compound?

  • Methodological Answer :

  • High-Resolution MS : Confirms molecular weight (e.g., 13C5H6Na2O5, expected m/z 215.04) and isotopic distribution .
  • ¹³C-NMR : Identifies chemical shifts corresponding to ¹³C-enriched carbons (e.g., 170–180 ppm for carboxylate groups) .
  • HPLC with UV/RI detection : Quantifies purity and detects unlabeled impurities, using phosphate-buffered mobile phases (pH 3.0) for optimal separation .

Q. How should researchers handle batch-to-batch variability in isotopic enrichment?

  • Methodological Answer : Implement pre-experiment QC protocols:

  • Isotopic Purity Assay : Use isotope ratio mass spectrometry (IRMS) to quantify ¹³C abundance.
  • Standardized Solubility Tests : Dissolve batches in deuterated solvents (e.g., DMSO-d6) and compare NMR spectra to reference standards .
  • Documentation : Maintain batch-specific data logs for isotopic enrichment (%) and solvent residue levels .

Advanced Research Questions

Q. How can isotopic effects (e.g., kinetic isotope effects, KIE) impact metabolic flux analysis using this compound?

  • Methodological Answer :

  • Experimental Design : Compare ¹³C5-labeled vs. unlabeled substrates in parallel cell cultures to quantify KIE in enzymatic reactions (e.g., dehydrogenases).
  • Data Correction : Apply mathematical models (e.g., isotopomer spectral analysis) to adjust flux rates for isotopic fractionation .
  • Validation : Cross-validate results with ²H-labeled analogs (e.g., 3-hydroxy-1,5-pentanedioic-d5 acid) to isolate isotope-specific biases .

Q. What strategies resolve contradictions in ¹³C tracing data across different experimental systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Controlled Variable Testing : Standardize parameters like pH, temperature, and nutrient availability to minimize system-specific variability .
  • Multi-Omics Integration : Pair ¹³C-metabolomics with transcriptomics/proteomics to identify confounding factors (e.g., enzyme expression differences).
  • Cross-Platform Calibration : Use certified reference materials (e.g., USP Glacial Acetic Acid RS) to normalize analytical instrument outputs .

Q. How can researchers optimize tracer dilution studies to account for endogenous metabolite pools?

  • Methodological Answer :

  • Pre-Equilibration : Pre-incubate cell cultures with unlabeled substrates to stabilize baseline metabolite levels before introducing ¹³C5-labeled compounds.
  • Time-Course Sampling : Collect samples at multiple timepoints to model isotopic steady-state kinetics.
  • Computational Modeling : Use software tools (e.g., INCA, OpenFLUX) to deconvolute labeled vs. unlabeled contributions .

Key Considerations for Experimental Design

  • Avoid Cross-Contamination : Use dedicated glassware for ¹³C5-labeled compounds to prevent isotopic interference.
  • Ethical Data Reporting : Disclose batch-specific QC metrics in publications to enhance reproducibility .

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